molecular formula C11H8N2O2 B2752836 2-Cyano-3-(4-cyanophenyl)propanoic acid CAS No. 18176-71-1

2-Cyano-3-(4-cyanophenyl)propanoic acid

Cat. No. B2752836
CAS RN: 18176-71-1
M. Wt: 200.197
InChI Key: DSECWSXVNFIMLO-UHFFFAOYSA-N
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Description

“2-Cyano-3-(4-cyanophenyl)propanoic acid” is an organic compound . It is also known as “3-(4-Cyanophenyl)propanoic acid” and has several other synonyms .


Synthesis Analysis

This compound can be synthesized by the ligation of benzyl and morpholine . Another method involves a chemical process to synthesize a similar compound, "2-(Cyano 3-(4-diphenylamino) phenyl) prop 2-enoic acid" . The structure of the synthesized dye was confirmed by 1H NMR and 13C NMR spectrum .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H8N2O2 . The molecular weight is 200.19 .

Scientific Research Applications

Renewable Building Blocks for Material Science

Phloretic acid (PA), a phenolic compound related to the subject compound, is utilized as a renewable building block for enhancing the reactivity of molecules towards benzoxazine (Bz) ring formation, showing promise in the development of environmentally sustainable materials. This novel approach could lead to a multitude of applications in materials science, highlighting the potential for 2-Cyano-3-(4-cyanophenyl)propanoic acid in similar contexts (Acerina Trejo-Machin et al., 2017).

Organic Sensitizers for Solar Cell Applications

Research on molecular engineering of organic sensitizers for solar cell applications includes the study of compounds structurally related to this compound. These studies focus on the development of novel organic sensitizers with enhanced solar light harvesting efficiency, contributing to the advancement of dye-sensitized solar cells (DSSCs). This area represents a significant application in renewable energy technologies (Sanghoon Kim et al., 2006).

Optoelectronic and Nonlinear Optical Materials

Theoretical studies of 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a derivative of the subject compound, have explored its structural, optoelectronic, and thermodynamic properties. These studies indicate the potential of such compounds as candidates for nonlinear optical materials, offering insights into their application in optoelectronics (C. Fonkem et al., 2019).

Corrosion Inhibition

Acrylamide derivatives of this compound have been studied for their application as corrosion inhibitors. This research showcases how the structural manipulation of such compounds can lead to effective solutions for protecting metals against corrosion in various environments, demonstrating their practical applications in industrial maintenance (Ahmed Abu-Rayyan et al., 2022).

Safety and Hazards

“3-(4-Cyanophenyl)propanoic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-cyano-3-(4-cyanophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c12-6-9-3-1-8(2-4-9)5-10(7-13)11(14)15/h1-4,10H,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSECWSXVNFIMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C#N)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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